molecular formula C21H21NO5 B357111 (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-47-2

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B357111
CAS RN: 623116-47-2
M. Wt: 367.4g/mol
InChI Key: FUHQLVLAWVJSEV-UNOMPAQXSA-N
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Description

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, also known as MBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exerts its anticancer activity through the induction of apoptosis, a process of programmed cell death that is essential for maintaining tissue homeostasis. This compound has been shown to activate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of apoptosis-related proteins. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is its high yield and purity, which makes it an attractive candidate for use in laboratory experiments. Additionally, this compound is relatively stable and can be easily synthesized using standard laboratory equipment. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several potential future directions for research on (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, including:
1. Further investigation of its anticancer activity and mechanism of action, with a focus on optimizing its therapeutic efficacy and minimizing potential side effects.
2. Development of novel drug delivery systems for this compound, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
3. Exploration of its potential applications in other fields, such as organic electronics or material science, where its unique chemical properties may be useful.
4. Investigation of its potential as a photosensitizer in photodynamic therapy, with a focus on optimizing its photodynamic efficacy and minimizing potential side effects.
In conclusion, this compound is a promising chemical compound that has shown significant potential for use in various fields, including medicinal chemistry, material science, and organic electronics. Further research is needed to fully understand its properties and potential applications, but the current evidence suggests that this compound may be a useful tool for combating cancer and other diseases.

Synthesis Methods

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be synthesized using a simple and efficient method that involves the condensation of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with diethylamine and carbonyldiimidazole to obtain this compound in high yield and purity.

Scientific Research Applications

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.

properties

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-16-9-10-17-18(13-16)27-19(20(17)23)12-14-7-6-8-15(11-14)25-3/h6-13H,4-5H2,1-3H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHQLVLAWVJSEV-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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